Gly-gly-tyr-arg
Overview
Description
“Gly-gly-tyr-arg” is a peptide with the molecular formula C19H29N7O6 . It is also known as GGYR, Glycyl-glycyl-tyrosyl-arginine, and has a molecular weight of 451.5 g/mol . It has been used as a Papain Inhibitor .
Synthesis Analysis
The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct . It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .Molecular Structure Analysis
The IUPAC name for “Gly-gly-tyr-arg” is (2S)-2-[[ (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid . The InChIKey is FJPHHBGPPJXISY-KBPBESRZSA-N .Chemical Reactions Analysis
The peptide has been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .Physical And Chemical Properties Analysis
The peptide has a molecular weight of 451.5 g/mol . Its exact mass and monoisotopic mass are 394.19646795 g/mol . It has a topological polar surface area of 206 Ų .Scientific Research Applications
1. Antibody Affinity and Specificity
- Research by Birtalan et al. (2008) in Journal of Molecular Biology shows that combining tyrosine, serine, and glycine (components of Gly-gly-tyr-arg) can generate synthetic antibodies with high specificity and subnanomolar affinity. This indicates the potential of Gly-gly-tyr-arg in developing highly specific antibodies for medical and research applications (Birtalan et al., 2008).
2. Secondary Structures in Oligopeptides
- Johnson et al. (1993) in Biochemistry discovered that oligopeptides, similar to Gly-gly-tyr-arg, can assume a secondary structure in aqueous solutions. This structural adaptability is crucial for biological functions and can be pivotal in understanding protein-protein interactions (Johnson et al., 1993).
3. Surface Immobilization for Cell Adhesion
- Massia and Hubbell (1990) in Analytical Biochemistry demonstrated that synthetic peptides containing sequences like Gly-gly-tyr-arg can be covalently coupled to glass surfaces, creating substrates that support cell adhesion and spreading. This has applications in understanding receptor-mediated cell adhesion and in the design of biomaterials (Massia & Hubbell, 1990).
4. Functional Contributions of Amino Acids in Molecular Recognition
- Research by Birtalan et al. (2010) in Molecular BioSystems suggests that amino acids like glycine and tyrosine, found in Gly-gly-tyr-arg, play significant roles in molecular recognition. This has implications for designing synthetic binding proteins with functions beyond natural proteins (Birtalan, Fisher & Sidhu, 2010).
5. Oxidative Cross-Linking in Peptides
- Oudgenoeg et al. (2001) in the Journal of Agricultural and Food Chemistry explored the oxidative cross-linking of a tyrosine-containing peptide, similar to Gly-gly-tyr-arg. This cross-linking forms complex structures that have potential applications in food science and biotechnology (Oudgenoeg et al., 2001).
6. Neuropeptides with Homology to Vertebrate Peptides
- Schoofs et al. (1990) in FEBS Letters identified insect neuropeptides with sequence similarities to vertebrate tachykinins, including sequences like Gly-gly-tyr-arg. This discovery aids in understanding the evolutionary history of peptide families and their biological functions (Schoofs et al., 1990).
Safety And Hazards
Future Directions
The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct , indicating potential applications in the field of biochemistry. It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography , suggesting potential future directions in the field of analytical chemistry.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHHBGPPJXISY-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990433 | |
Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-gly-tyr-arg | |
CAS RN |
70195-20-9 | |
Record name | Glycyl-glycyl-tyrosyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.